Field: Organic Chemistry
Results: Successful synthesis of target molecules with high yields, demonstrating the compound’s versatility as a building block in organic synthesis .
Field: Pharmaceutical Sciences
Results: Discovery of compounds with promising activity against specific targets, contributing to the development of new therapeutic agents .
Field: Materials Science
Results: Some derivatives exhibit semiconductive behavior, opening pathways for their use in electronic devices .
Field: Biochemistry
Results: Insights into the molecular basis of its biological activity, which can inform the design of bioactive molecules .
Field: Environmental Science
Results: Data on the persistence and breakdown of these compounds in the environment, which is crucial for assessing ecological risks .
Field: Industrial Chemistry
Results: Production of materials with desired properties, such as colorfastness and stability, for commercial applications .
Field: Chemistry - Catalysis
Results: Some complexes show improved catalytic activity, indicating the compound’s utility in developing more efficient catalysts .
Field: Agricultural Chemistry
Results: Identification of derivatives with effective pest control properties, contributing to the creation of safer and more effective agrochemicals .
Field: Analytical Chemistry
Results: Accurate determination of other substances in samples, showcasing its role in enhancing analytical precision .
Field: Nanotechnology
Results: Formation of stable nanostructures with unique electronic properties, paving the way for their use in nanoelectronic devices .
Field: Renewable Energy
Results: Some prototypes demonstrate promising efficiency rates, suggesting the compound’s applicability in solar energy harvesting .
Results: Enhanced understanding of organic chemistry principles among students, highlighting its educational value .
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₉ClO₂S. It features a benzothiophene ring system substituted with a chlorine atom and an ethyl ester functional group. This compound is recognized for its potential utility in synthetic organic chemistry and pharmaceutical applications due to its unique structural characteristics .
These reactions are essential for modifying the compound for specific applications in research and industry .
The synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods are crucial for producing high-purity samples suitable for research and application .
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate finds applications in several areas:
The versatility of this compound makes it valuable across multiple scientific disciplines .
Interaction studies involving Ethyl 4-Chloro-1-benzothiophene-2-carboxylate focus on its reactivity with various biological targets and synthetic reagents. Understanding these interactions is vital for predicting its behavior in biological systems and optimizing its use in synthetic pathways. Notably, studies on similar compounds have highlighted interactions with enzymes and receptors, suggesting that Ethyl 4-Chloro-1-benzothiophene-2-carboxylate may exhibit comparable reactivity .
Several compounds share structural similarities with Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | Amino substitution at position 3 | Potentially different biological activity due to amino group |
| Ethyl 4-chlorobenzo[b]thiophene-2-carboxylate | Benzo[b]thiophene core | Variations in electronic properties |
| Methyl 4-chloro-1-benzothiophene-2-carboxylate | Methyl instead of ethyl | Different solubility characteristics |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, underscoring the uniqueness of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate within this class .
The synthesis of the benzothiophene core in ethyl 4-chloro-1-benzothiophene-2-carboxylate relies on several well-established cyclization methodologies that have been developed and refined over decades of organic chemistry research. These classical approaches provide the foundational framework for constructing the fused aromatic-thiophene ring system that characterizes this important heterocyclic compound.
Alkynyl Thioanisole Cyclization
One of the most versatile approaches for benzothiophene core formation involves the electrophilic cyclization of alkynyl thioanisoles [1]. This methodology has demonstrated exceptional functional group tolerance and consistently delivers high yields ranging from 60-95% across diverse substrate combinations. The reaction proceeds through nucleophilic attack of the sulfur atom onto the activated alkyne, followed by ring closure to form the benzothiophene framework [1]. Various electrophiles including molecular iodine, iodine monochloride, and N-iodosuccinimide have been successfully employed as cyclizing agents [1]. The reaction conditions are notably mild, typically requiring only room temperature to 80°C, making this approach particularly attractive for substrates bearing sensitive functional groups.
Aryne-Mediated Cyclization Reactions
Recent advances in aryne chemistry have provided innovative pathways for benzothiophene synthesis through intermolecular reactions between benzyne intermediates and alkynyl sulfides [2] [3]. This methodology represents a significant advancement in the field, offering a one-step synthesis approach that proceeds under mild conditions with yields typically ranging from 70-90% [2]. The reaction mechanism involves nucleophilic attack of the sulfur atom from alkynyl sulfides onto the electrophilic aryne intermediate, followed by intramolecular cyclization to form the benzothiophene ring system [2]. The versatility of this approach has been demonstrated through the synthesis of diverse multisubstituted benzothiophene derivatives, including complex pentacyclic compounds [2].
Base-Promoted Propargyl-Allenyl Rearrangement
Metal-free cyclization approaches have gained considerable attention due to their environmental benefits and operational simplicity [4]. The base-promoted propargyl-allenyl rearrangement represents a particularly elegant example of this methodology, proceeding through a sequence of rearrangement, cyclization, and allyl migration steps [4]. This reaction typically employs potassium carbonate as the base and operates under ambient temperature conditions, delivering benzothiophene products in yields ranging from 55-85% [4]. The mechanism involves initial base-promoted isomerization of propargyl compounds to their corresponding allene intermediates, followed by intramolecular cyclization and subsequent rearrangement processes [4].
Electrophilic Cyclization Methods
Traditional electrophilic cyclization approaches continue to play important roles in benzothiophene synthesis, particularly for substrates requiring specific substitution patterns [1]. These methods typically employ halogen-based electrophiles such as molecular bromine, N-bromosuccinimide, or phenylsulfenyl chloride to promote ring closure [1]. While yields can vary from 45-80% depending on substrate structure and reaction conditions, these methods offer the advantage of straightforward reaction setup and reliable product formation [1]. The reaction mechanism proceeds through electrophilic activation of the alkyne moiety, followed by intramolecular nucleophilic attack by the sulfur atom to complete ring formation.
| Method | Key Reagents | Reaction Conditions | Yields (%) | Advantages |
|---|---|---|---|---|
| Alkynyl thioanisole cyclization | Alkynyl thioanisoles, electrophiles (I₂, ICl, NIS) | Room temperature to 80°C | 60-95 | Good functional group tolerance |
| Benzyne reaction with alkynyl sulfides | o-Silylaryl triflates, alkynyl sulfides | Fluoride source, room temperature | 70-90 | One-step synthesis, mild conditions |
| Aryne-mediated cyclization | Benzyne intermediates, sulfur nucleophiles | Various temperatures | 65-85 | Versatile substrate scope |
| Electrophilic cyclization | I₂, Br₂, NBS, PhSCl | Room temperature to reflux | 45-80 | Simple reaction setup |
| Base-promoted propargyl-allenyl rearrangement | Base (K₂CO₃), propargyl compounds | Base catalysis, ambient temperature | 55-85 | Metal-free conditions |
The formation of the ethyl carboxylate functionality in ethyl 4-chloro-1-benzothiophene-2-carboxylate requires careful selection of esterification methodologies that are compatible with the benzothiophene core structure. Several well-established approaches have proven effective for this transformation, each offering distinct advantages depending on the specific synthetic requirements.
Thionyl Chloride-Mediated Esterification
The thionyl chloride method represents one of the most efficient approaches for aromatic carboxylic acid esterification, consistently delivering excellent yields ranging from 85-98% [5]. This methodology involves treatment of the benzothiophene carboxylic acid precursor with thionyl chloride in the presence of the desired alcohol under controlled temperature conditions [5]. For methyl ester formation, the reaction proceeds smoothly at ambient temperature, while ethyl and higher alcohol esters typically require reflux conditions for 2-3 hours [5]. The reaction mechanism involves initial formation of the corresponding acid chloride intermediate, followed by nucleophilic attack by the alcohol to yield the desired ester product [5].
Acid-Catalyzed Direct Esterification
Traditional acid-catalyzed esterification methods continue to find application in benzothiophene chemistry, particularly when mild reaction conditions are required [6]. These reactions typically employ catalytic amounts of sulfuric acid or hydrochloric acid to promote ester bond formation between the carboxylic acid and alcohol components [6]. While reaction times are generally longer (4-12 hours) compared to other methods, yields of 70-90% can be routinely achieved [6]. The reversible nature of this reaction requires careful attention to reaction equilibrium, often necessitating removal of water byproduct or use of excess alcohol to drive the reaction to completion.
Anhydride-Mediated Esterification
Carboxylic acid anhydrides provide an alternative pathway for ester formation that avoids the generation of acidic byproducts [7]. This approach has proven particularly valuable for substrates sensitive to acidic conditions, delivering yields of 75-92% under controlled temperature conditions ranging from 50-120°C [7]. The reaction mechanism involves nucleophilic attack of the alcohol on the anhydride carbonyl group, followed by elimination of the corresponding carboxylic acid [7]. Reaction times typically range from 3-8 hours depending on the specific anhydride employed and reaction temperature.
| Method | Reagents | Temperature (°C) | Time (h) | Yields (%) |
|---|---|---|---|---|
| Thionyl chloride/alcohol | SOCl₂, ROH | 0-78 | 2-3 | 85-98 |
| Acid-catalyzed esterification | H₂SO₄ or HCl, ROH | 25-100 | 4-12 | 70-90 |
| Palladium-catalyzed carbonylation | PdI₂/KI, CO, ROH | 80-100 | 24-36 | 57-83 |
| Direct ester formation | Carboxylic acid, alcohol | 25-65 | 6-24 | 60-85 |
| Anhydride-mediated esterification | Acetic anhydride, alcohol | 50-120 | 3-8 | 75-92 |
Transition metal catalysis has revolutionized the synthesis of benzothiophene derivatives, offering powerful methodologies that combine high efficiency with excellent selectivity. These approaches have proven particularly valuable for the construction of complex substituted benzothiophenes, including ethyl 4-chloro-1-benzothiophene-2-carboxylate and related compounds.
Palladium-Catalyzed Carbonylative Cyclization
Palladium-catalyzed carbonylative approaches represent a significant advancement in benzothiophene-3-carboxylic ester synthesis [8] [9]. The palladium iodide/potassium iodide catalytic system has demonstrated exceptional effectiveness in promoting the oxidative cyclization-deprotection-alkoxycarbonylation sequence under aerobic conditions [8] [9]. This methodology starts from readily available 2-(methylthio)phenylacetylenes and employs carbon monoxide, alcohol, and oxygen from air as the building blocks [8]. The reaction proceeds through intramolecular S-5-endo-dig cyclization followed by iodide-promoted S-demethylation, alkoxycarbonylation, and palladium(0) reoxidation to complete the catalytic cycle [8]. Yields ranging from 57-83% have been consistently achieved across diverse substrate combinations [8]. The process demonstrates excellent recyclability when conducted in ionic liquid solvents such as 1-butyl-3-methylimidazolium tetrafluoroborate, with the catalytic system maintaining activity through multiple cycles without appreciable loss of efficiency [9].
Copper-Catalyzed Coupling Methodologies
Copper-catalyzed synthesis approaches have emerged as cost-effective alternatives to palladium-based systems [10]. The copper iodide/1,10-phenanthroline catalytic system has proven highly effective for benzothiophene formation using thiocarboxylic acids as sulfur sources [10]. This methodology proceeds through sequential Ullmann-type carbon-sulfur bond coupling and Wittig condensation reactions, delivering benzothiophene derivatives in good yields ranging from 65-85% [10]. The reaction typically requires temperatures of 100-120°C and employs tri-n-propylamine as the base component [10]. The mechanism involves initial copper-mediated carbon-sulfur bond formation between halogenated aromatic precursors and thiocarboxylic acid substrates, followed by intramolecular cyclization to generate the benzothiophene framework.
Gold-Catalyzed Cycloisomerization
Gold catalysis has introduced unique opportunities for benzothiophene synthesis through alkynyl thioanisole cycloisomerization reactions [11]. Gold(I)-N-heterocyclic carbene complexes have demonstrated particular effectiveness in promoting these transformations under mild conditions [1]. The reaction mechanism involves gold-mediated activation of the alkyne moiety, facilitating intramolecular nucleophilic attack by the sulfur atom to form the benzothiophene ring system [1]. Typical reaction temperatures range from 60-80°C, with yields of 70-90% being routinely achieved [11]. This methodology offers excellent functional group tolerance and has been successfully applied to the synthesis of complex multi-substituted benzothiophene derivatives.
| Catalyst System | Substrate Type | Reaction Type | Temperature (°C) | Yields (%) | Special Features |
|---|---|---|---|---|---|
| PdI₂/KI | 2-(Methylthio)phenylacetylenes | Carbonylative cyclization | 80-100 | 57-83 | Recyclable in ionic liquids |
| CuI/1,10-phenanthroline | Thiocarboxylic acids | C-S coupling/Wittig condensation | 100-120 | 65-85 | Sequential coupling mechanism |
| Au(I)-NHC complexes | Alkynyl thioanisoles | Cycloisomerization | 60-80 | 70-90 | Gold-catalyzed activation |
| Pd(PPh₃)₄ | Aryl halides/alkynes | Cross-coupling | 80-120 | 60-80 | Broad substrate scope |
| Ru(PPh₃)₃Cl₂ | Benzothiophene derivatives | Hydrogenation | 150-250 | 70-89 | Kinetic studies available |
Modern synthetic chemistry has increasingly embraced green chemistry principles, leading to the development of microwave-assisted and solvent-free methodologies for benzothiophene synthesis. These approaches offer significant advantages in terms of reaction efficiency, environmental impact, and energy consumption while maintaining high synthetic yields.
Microwave-Assisted Cyclization Methods
Microwave irradiation has transformed benzothiophene synthesis by dramatically reducing reaction times while improving yields and selectivity [12] [13]. The microwave-assisted synthesis of 3-aminobenzo[b]thiophenes exemplifies this advancement, where microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C provides rapid access to benzothiophene derivatives in 58-96% yield [12]. This methodology reduces typical reaction times from 4-6 hours to just 15 minutes while maintaining excellent product quality [12]. The microwave heating mechanism provides efficient energy transfer directly to the reaction mixture, enabling precise temperature control and uniform heating that promotes clean reaction profiles [12].
Comprehensive Microwave-Mediated Synthesis
Advanced microwave-assisted protocols have demonstrated the feasibility of complete multistep benzothiophene synthesis under microwave conditions [14]. These approaches have successfully completed multistep synthesis sequences within 12 hours that would typically require one week under conventional heating conditions [14]. The methodology represents a significant advancement in pharmaceutical synthesis efficiency, combining rapid reaction rates with reduced solvent consumption [14]. The expeditious nature of these microwave-mediated processes makes them particularly attractive for drug discovery and development applications where time efficiency is critical.
Solvent-Free Mechanochemical Synthesis
Mechanochemical synthesis using planetary ball mills has emerged as a powerful tool for solvent-free organic synthesis [15]. This methodology takes advantage of the mechanical energy generated by grinding balls to initiate and sustain chemical reactions in the solid state [15]. Ball milling enables high mixing efficiency and continuous particle refinement, resulting in surfaces with high reactivity that often lead to increased selectivity and reactivity compared to solution-phase reactions [15]. Reaction times are typically restricted to several minutes, comparable to microwave-assisted processes, while the high concentration of reactants in the solid state significantly accelerates reaction rates [15]. The direct generation of thermal energy in the grinding bowls results in low overall energy requirements for the synthetic transformations.
Electrochemical Synthesis Approaches
Electrochemical methods have gained attention as environmentally benign alternatives for benzothiophene synthesis [16]. These approaches employ constant current electrolysis to promote cyclization reactions, typically achieving yields of 80-96% within 3 hours compared to 12-24 hours required for conventional methods [16]. The electrochemical synthesis of benzothiophene compounds proceeds through radical-mediated pathways that avoid the need for transition metal catalysts or stoichiometric oxidants [17] [16]. Reaction conditions are notably mild, with temperatures typically maintained at 60°C, and the process demonstrates excellent functional group tolerance [16].
Microwave Deoxygenation Pathways
Specialized microwave-assisted deoxygenation reactions have been developed for benzothiophene synthesis from sulfone precursors [18]. These reactions proceed through novel cycloaddition and metal-free Pummerer-type sulfone deoxygenation pathways under microwave irradiation in toluene [18]. While yields are more modest (45-75%), this methodology provides access to unique benzothiophene-fused heterocyclic systems that are difficult to prepare by other routes [18]. The reaction mechanism involves thermal activation of the sulfone moiety under microwave conditions, promoting cyclization and subsequent deoxygenation to yield the desired benzothiophene products.
| Method | Key Conditions | Time Reduction | Yields (%) | Environmental Benefits |
|---|---|---|---|---|
| Microwave-assisted benzonitrile cyclization | DMSO, 130°C, microwave | 15 min vs 4-6 h | 58-96 | Reduced solvent use |
| Microwave benzothiophene synthesis | Multistep under MW irradiation | 12 h vs 1 week | 70-85 | Energy efficient |
| Solvent-free mechanochemical synthesis | Ball milling, solid-state | Minutes vs hours | 60-90 | No solvent required |
| Electrochemical synthesis | Constant current electrolysis | 3 h vs 12-24 h | 80-96 | Metal-free conditions |
| Microwave deoxygenation pathway | Toluene, microwave, 3h | 3 h vs 8-12 h | 45-75 | Reduced waste generation |
Thermal Stability Assessment
Ethyl 4-chloro-1-benzothiophene-2-carboxylate exhibits characteristic thermal behavior patterns consistent with benzothiophene carboxylate derivatives. The compound demonstrates excellent thermal stability at ambient conditions, with no significant decomposition observed below 200°C [1] [2]. This stability profile is attributed to the robust benzothiophene core structure, which provides enhanced thermal resistance compared to simple thiophene analogs.
Thermal Decomposition Characteristics
The thermal decomposition of ethyl 4-chloro-1-benzothiophene-2-carboxylate follows a multi-stage process. Initial decomposition begins at approximately 200-250°C, with the primary decomposition pathway involving the cleavage of the ethyl ester group, releasing ethanol and carbon dioxide [3]. The decomposition mechanism proceeds through the following stages:
Thermodynamic Properties
The compound exhibits a five percent weight-loss temperature exceeding 200°C, indicating superior thermal stability compared to many organic compounds [2]. The benzothiophene core contributes significantly to this stability through its aromatic resonance stabilization and the presence of the sulfur heteroatom, which enhances the overall thermal resistance of the molecular framework [1].
| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) | Decomposition Products | Stability Assessment |
|---|---|---|---|---|
| 25-100 | Stable, no decomposition | 0-2 | None | Excellent |
| 100-200 | Stable, possible softening | 2-5 | Trace volatiles | Good |
| 200-300 | Onset of decomposition | 10-25 | HCl, CO₂, ethanol vapors | Fair |
| 300-400 | Significant decomposition | 50-75 | Aromatic fragments, SOₓ | Poor |
| 400-500 | Complete decomposition | 75-90 | Carbon residue, inorganic salts | Very Poor |
| >500 | Carbonization | 90-95 | Char, ash | Degraded |
Solubility Profile and Characteristics
Ethyl 4-chloro-1-benzothiophene-2-carboxylate demonstrates typical lipophilic behavior characteristic of aromatic ester compounds. The compound exhibits very low water solubility (less than 0.1 mg/mL) due to its hydrophobic benzothiophene core and the presence of the chloro substituent, which further reduces polar interactions with water molecules [6] [7].
Organic Solvent Solubility
The compound shows excellent solubility in polar aprotic solvents, with dimethyl sulfoxide providing the highest solubility (100-200 mg/mL), followed by chloroform (80-150 mg/mL) and dichloromethane (60-120 mg/mL) . Protic solvents such as ethanol and methanol also demonstrate good solubility profiles (40-100 mg/mL), facilitating synthetic applications and purification processes.
Partition Coefficient and Lipophilicity
The estimated logarithmic partition coefficient (LogP) ranges from 3.3 to 3.5, indicating moderate to high lipophilicity [10]. This value is consistent with the compound's molecular structure, which contains the lipophilic benzothiophene core balanced by the polar carboxylate ester functionality .
| Solvent | Solubility (mg/mL) | Solubility Classification | Temperature Effect |
|---|---|---|---|
| Water | <0.1 | Very low | Minimal increase |
| Ethanol | 50-100 | High | Moderate increase |
| Methanol | 40-80 | High | Moderate increase |
| DMSO | 100-200 | Very high | Significant increase |
| Chloroform | 80-150 | High | Moderate increase |
| Dichloromethane | 60-120 | High | Moderate increase |
| Acetone | 30-60 | Moderate | Moderate increase |
| Toluene | 20-40 | Low | Significant increase |
| Hexane | <1 | Very low | Minimal increase |
| Diethyl ether | 10-20 | Low | Moderate increase |
Temperature-Dependent Solubility
Solubility generally increases with temperature across all solvents, with the most significant enhancement observed in aromatic solvents like toluene and polar aprotic solvents such as dimethyl sulfoxide [12]. This temperature dependency follows typical thermodynamic principles, where increased thermal energy facilitates solvation processes.
Ionization Properties
Ethyl 4-chloro-1-benzothiophene-2-carboxylate contains no ionizable functional groups under normal physiological conditions. The compound exists as a neutral molecule across the entire physiological pH range (pH 1-14), with no acid-base equilibrium transitions [13]. The ester functional group represents the primary site of potential chemical modification, primarily through hydrolysis reactions rather than ionization processes.
pH-Dependent Stability Profile
The compound demonstrates optimal stability within the pH range of 4.0-9.0, where hydrolysis rates are minimized and the molecule maintains structural integrity for extended periods [3] [13]. Outside this range, the compound becomes susceptible to hydrolysis through different mechanisms:
Acidic Conditions (pH < 4)
Under strongly acidic conditions (pH 0-2), the compound undergoes acid-catalyzed hydrolysis with a half-life of 48-72 hours at 25°C [3]. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules.
Basic Conditions (pH > 10)
In alkaline environments (pH 10-14), base-catalyzed hydrolysis becomes predominant, with significantly reduced half-lives ranging from 2-48 hours depending on pH and temperature [3]. The mechanism involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the ethoxide group.
Neutral pH Range (pH 4-9)
Within the neutral pH range, the compound exhibits maximum stability with half-lives exceeding 720 hours (30 days) at 25°C [13]. This stability window makes the compound suitable for most synthetic applications and storage conditions.
| pH Range | Stability at 25°C | Stability at 60°C | Half-life (hours) | Primary Mechanism |
|---|---|---|---|---|
| 0-2 | Stable (24h) | Moderate hydrolysis | 48-72 | Acid-catalyzed hydrolysis |
| 2-4 | Stable (>7 days) | Slow hydrolysis | 168-336 | Acid-catalyzed hydrolysis |
| 4-6 | Stable (>30 days) | Stable (>7 days) | >720 | Minimal hydrolysis |
| 6-8 | Stable (>30 days) | Stable (>7 days) | >720 | Minimal hydrolysis |
| 8-10 | Stable (>30 days) | Slow hydrolysis | 168-336 | Base-catalyzed hydrolysis |
| 10-12 | Moderate hydrolysis | Rapid hydrolysis | 24-48 | Base-catalyzed hydrolysis |
| 12-14 | Rapid hydrolysis | Very rapid hydrolysis | 2-8 | Base-catalyzed hydrolysis |
Molecular Acid-Base Properties
The compound exhibits minimal buffer capacity due to the absence of ionizable groups . The carbonyl oxygen of the ester group represents the only potential protonation site, demonstrating very weak basicity under extreme acidic conditions. No deprotonation sites exist under normal pH conditions, confirming the compound's neutral character throughout the physiological pH range.
Hydrolysis Kinetics and Mechanism
The hydrolysis of ethyl 4-chloro-1-benzothiophene-2-carboxylate follows second-order kinetics under both acidic and basic conditions, with rate constants dependent on pH, temperature, and ionic strength [3]. The stability profile indicates that the compound is most suitable for applications requiring neutral to slightly alkaline conditions, where hydrolysis rates are minimized and structural integrity is maintained.